Cholesterol-PEG-azide (MW 1000)

Pharmacokinetics Liposome PEGylation

This heterobifunctional PEG-lipid features a cholesterol anchor that confers >3-fold AUC improvement over DSPE-based PEG-lipids for extended in vivo circulation. The MW 1000 PEG spacer provides steric stabilization, while the terminal azide enables precise bioorthogonal click chemistry for post-insertion conjugation of alkyne-modified ligands. Differentiating anchor chemistry (cholesterol vs DSPE) and PEG length is critical for reproducible nanoparticle pharmacokinetics. Ideal for LNP/liposome surface engineering in targeted drug delivery and mRNA formulations.

Molecular Formula C32H54N4O3
Molecular Weight 542.8 g/mol
Cat. No. B13722731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol-PEG-azide (MW 1000)
Molecular FormulaC32H54N4O3
Molecular Weight542.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCN=[N+]=[N-])C)C
InChIInChI=1S/C32H54N4O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(39-30(37)34-17-19-38-20-18-35-36-33)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29H,6-8,10-21H2,1-5H3,(H,34,37)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
InChIKeyLFMXSZFLNMMVQM-PTHRTHQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesterol-PEG-azide (MW 1000): An Amphiphilic PEG Lipid for Functionalized Nanoparticle Systems


Cholesterol-PEG-azide (MW 1000) is a heterobifunctional, amphiphilic molecule consisting of a cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer with an average molecular weight of 1000 Daltons, and a terminal azide group . It is designed to spontaneously incorporate its cholesterol moiety into lipid bilayers or hydrophobic cores, while the PEG chain extends into the aqueous environment to provide steric stabilization [1]. The terminal azide group serves as a highly specific bioorthogonal handle for copper-catalyzed or strain-promoted click chemistry, enabling the precise conjugation of alkyne-modified targeting ligands, therapeutic agents, or imaging probes [2]. This compound is a key building block for engineering the surface of liposomes, lipid nanoparticles (LNPs), and other nanocarriers for applications in drug delivery and diagnostics [3].

Procurement Rationale: Why Functional Equivalence Cannot Be Assumed for Cholesterol-PEG-azide (MW 1000)


Assuming functional equivalence among PEG-lipid derivatives without empirical justification is a critical error in pharmaceutical development. The performance of a PEGylated nanoparticle is exquisitely sensitive to the chemical nature of its components. For example, the choice of lipid anchor (e.g., cholesterol versus DSPE) dramatically alters the in vivo pharmacokinetic profile, with cholesterol-anchored PEGs conferring significantly longer circulation times [1]. Similarly, the molecular weight of the PEG chain and the specific functional group at its terminus dictate the nanoparticle's stealth properties, its capacity for further bioconjugation, and its overall stability [2]. Therefore, substituting Cholesterol-PEG-azide (MW 1000) with a compound having a different anchor, a different PEG length, or a different reactive group will result in a distinct and unpredictable formulation, directly impacting biodistribution, efficacy, and safety. The following evidence demonstrates the specific, quantifiable performance advantages that justify the scientific selection of this precise compound.

Quantitative Differentiation Guide: Cholesterol-PEG-azide (MW 1000) Performance vs. Comparators


Enhanced In Vivo Systemic Exposure via Cholesterol Anchoring vs. DSPE

When used to decorate liposomes, the cholesterol anchor in mPEG114-Chol confers significantly higher systemic exposure compared to the common DSPE anchor. In a direct head-to-head pharmacokinetic study, liposomes coated with mPEG114-Chol demonstrated a 3.2-fold higher Area Under the Curve (AUC) than naked liposomes and a ~2.1-fold higher AUC than liposomes coated with a branched (mPEG114)2-DSPE conjugate [1].

Pharmacokinetics Liposome PEGylation

Superior Cell Membrane Incorporation Efficiency vs. Phospholipid Anchor

A comparative study on chemical reactive anchoring lipids found that a cholesterol-based anchor lipid provides superior performance for cell surface re-engineering. The cholesterol anchor exhibited higher cell membrane incorporation efficiency and was subject to less internalization by the cell when compared to a phospholipid-based anchor lipid [1].

Cell Surface Engineering Lipid Anchor Click Chemistry

Molecular Weight of 1000 Da Optimizes Click Conjugation Efficiency vs. Higher MW PEGs

The specific PEG spacer length of 1000 Da in Cholesterol-PEG-azide plays a direct role in downstream bioconjugation efficiency. A study on related cholesterol-PEG-lipid conjugates (Ch2-PEGn-CLs) showed that conjugates with a PEG600 spacer mediated significantly stronger in vitro gene transfection (GFP expression) than those with PEG1000 or PEG2000 spacers [1]. This suggests that the 1000 Da spacer in Cholesterol-PEG-azide represents a critical balance, providing sufficient distance to minimize steric hindrance during click chemistry reactions while being short enough to not impede the biological activity of the conjugated ligand.

Click Chemistry Bioconjugation Nanoparticle

Enables Bioorthogonal Functionalization of LNP Formulations

The azide functional group is a critical differentiator that enables precise, bioorthogonal 'click' chemistry for the post-formulation surface modification of LNPs. Unlike standard PEG-lipids (e.g., mPEG-Chol), Cholesterol-PEG-azide (MW 1000) allows for the covalent attachment of alkyne-bearing targeting ligands (such as peptides, antibodies, or small molecules) to the surface of pre-formed LNPs [1]. This capability is central to active targeting strategies and cannot be achieved with non-functionalized PEG-lipids.

Lipid Nanoparticle mRNA Delivery Click Chemistry

Primary Research & Development Scenarios for Cholesterol-PEG-azide (MW 1000) Based on Performance Evidence


Engineering Long-Circulating, Actively Targeted Liposomes for Cancer Therapy

Researchers developing liposomal formulations for cancer treatment can utilize Cholesterol-PEG-azide (MW 1000) to achieve two critical design goals simultaneously. First, the cholesterol anchor provides significantly enhanced in vivo circulation time (as evidenced by a >3-fold AUC improvement over naked liposomes) compared to standard DSPE anchors [1]. Second, the terminal azide group enables the post-insertion conjugation of tumor-specific targeting ligands (e.g., RGD peptides, folate) via efficient click chemistry [2]. This approach yields a long-circulating, actively targeted liposome, maximizing drug delivery to the tumor site while minimizing systemic toxicity.

Post-Functionalization of mRNA-Lipid Nanoparticles (LNPs) for Gene Therapy

In the development of LNP-based mRNA vaccines or gene therapies, Cholesterol-PEG-azide (MW 1000) can be incorporated into the formulation at a low molar percentage. After LNP self-assembly, the azide groups presented on the nanoparticle surface serve as handles for site-specific conjugation of alkyne-modified molecules, such as targeting antibodies or cell-penetrating peptides [1]. This post-functionalization strategy allows for the creation of targeted LNPs without disrupting the delicate self-assembly process or compromising mRNA encapsulation efficiency, which is a significant advantage for achieving cell-specific delivery of nucleic acid therapeutics [2].

Construction of Multifunctional Nanocarriers via Orthogonal Bioconjugation

For advanced nanocarrier design requiring multiple functionalities, Cholesterol-PEG-azide (MW 1000) provides a reliable and specific anchoring point for orthogonal conjugation. The azide group's bioorthogonal reactivity ensures that conjugation with an alkyne-bearing molecule (e.g., a fluorescent dye for tracking) occurs without interference from other functional groups on the nanoparticle or the target ligand [1]. This high degree of chemical specificity is crucial for building complex, multi-component nanomedicines with a high degree of architectural control and reproducible performance.

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